3-Fluoroazetidine-3-carbonitrile

Lipophilicity Hydrophilicity ADME

3-Fluoroazetidine-3-carbonitrile (CAS 2092368-50-6 free base; HCl salt CAS 2231676-20-1) is a dual-functionalized, four-membered saturated nitrogen heterocycle bearing a fluorine atom and a nitrile group co-located at the C-3 position of the azetidine ring. With molecular formula C₄H₅FN₂ and molecular weight 100.09 g·mol⁻¹ (free base), the compound exists predominantly as the hydrochloride salt for commercial distribution, exhibiting a computed LogP of −0.34 and zero rotatable bonds, indicative of a compact, conformationally constrained scaffold.

Molecular Formula C4H5FN2
Molecular Weight 100.09 g/mol
Cat. No. B12845765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroazetidine-3-carbonitrile
Molecular FormulaC4H5FN2
Molecular Weight100.09 g/mol
Structural Identifiers
SMILESC1C(CN1)(C#N)F
InChIInChI=1S/C4H5FN2/c5-4(1-6)2-7-3-4/h7H,2-3H2
InChIKeyPQQJQYCMNWSTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoroazetidine-3-carbonitrile – Physicochemical Identity and Procurement-Relevant Compound Class Profile


3-Fluoroazetidine-3-carbonitrile (CAS 2092368-50-6 free base; HCl salt CAS 2231676-20-1) is a dual-functionalized, four-membered saturated nitrogen heterocycle bearing a fluorine atom and a nitrile group co-located at the C-3 position of the azetidine ring . With molecular formula C₄H₅FN₂ and molecular weight 100.09 g·mol⁻¹ (free base), the compound exists predominantly as the hydrochloride salt for commercial distribution, exhibiting a computed LogP of −0.34 and zero rotatable bonds, indicative of a compact, conformationally constrained scaffold [1]. It belongs to the broader class of 3-fluoroazetidine building blocks, which have been systematically profiled for their physicochemical properties and recognized as valuable intermediates in medicinal chemistry optimization campaigns [2].

Why Azetidine-3-carbonitrile or 3-Fluoroazetidine Cannot Substitute for 3-Fluoroazetidine-3-carbonitrile in Lead Optimization


The co-localization of the electron-withdrawing fluorine and nitrile substituents at the same sp³ carbon center of the azetidine ring generates a physicochemical profile that no single-feature analog can recapitulate [1]. Azetidine-3-carbonitrile lacks fluorine-mediated pKa depression (ΔpKₐ ≈ −2.5 units for monofluorination at C-3) and the associated lipophilicity modulation [2], while 3-fluoroazetidine lacks the nitrile group's contribution to hydrogen-bond acceptor capacity, dipole interactions, and LogP reduction (computed LogP −0.34 for the fluoro-nitrile vs. +0.26 for the non-nitrile 3-fluoroazetidine [3]). In the context of DPP IV inhibitor development, the 3-fluoroazetidine framework additionally circumvents the chemical instability and cyclization propensity observed in 2-cyanoazetidine warheads, making indiscriminate analog substitution a risk to both target engagement and compound integrity [4]. These orthogonal contributions mean that simple replacement with a close structural analog inevitably alters multiple ADME and potency parameters simultaneously.

Quantitative Differential Evidence for 3-Fluoroazetidine-3-carbonitrile Against Closest Analogs


LogP Reduction of 1.20 Units vs. Non-Fluorinated Azetidine-3-carbonitrile Hydrochloride

3-Fluoroazetidine-3-carbonitrile hydrochloride exhibits a computed LogP of −0.34, compared to a computed LogP of +0.86 for its non-fluorinated parent azetidine-3-carbonitrile hydrochloride, representing a decrease of 1.20 log units and conferring significantly higher hydrophilicity [1] . The fluorine atom at C-3, geminal to the nitrile, is the sole structural difference driving this shift, consistent with the well-established polarity-enhancing effect of C–F bonds in saturated heterocycles [2].

Lipophilicity Hydrophilicity ADME Building Block Physicochemical Profiling

Amine Basicity Suppression by ~2.5 pKₐ Units Through C-3 Monofluorination vs. Parent Azetidine

Systematic pKₐ profiling of fluorinated saturated heterocyclic amines demonstrated that introduction of the first fluorine atom at the C-3 position of azetidine decreases the conjugate acid pKₐ by approximately 2.5 units, while addition of a second fluorine (gem-difluoro) further reduces pKₐ by an additional 2.1 units [1] [2]. Although this measurement was performed on 3-fluoroazetidine rather than on 3-fluoroazetidine-3-carbonitrile specifically, the electron-withdrawing nitrile group in the target compound is expected to further depress basicity relative to the monofluoro benchmark, placing the conjugate acid pKₐ of the target well below the ~8.8 estimated for 3-fluoroazetidine (parent azetidine pKₐ ≈ 11.29 [3]).

Amine Basicity pKₐ Modulation Ionization State Medicinal Chemistry Optimization

Chemical Stability Advantage of 3-Fluoroazetidine Scaffold over 2-Cyanoazetidine Warheads in DPP IV Inhibition

In a comprehensive structure–activity relationship review of azetidine-based DPP IV inhibitors, 3-fluoroazetidines were distinguished from 2-cyanoazetidines and 2-ketoazetidines by their lack of propensity for intramolecular cyclization to form inactive ketopiperazine or dihydroketopyrazine degradation products, while retaining sub-micromolar inhibitory potency (<1 μM IC₅₀) [1] [2]. The 2-cyanoazetidine and 2-ketoazetidine subtypes, though reaching potencies below 100 nM with optimized N-substituents, suffer from covalent warhead-driven instability that compromises aqueous shelf-life and assay reproducibility [1].

Dipeptidyl Peptidase IV Chemical Stability Serine Protease Inhibition Drug Candidate Liability

Retained Metabolic Stability of Mono-Fluorinated Azetidines vs. Metabolic Liability of the 3,3-Difluoroazetidine Analog

A systematic study of intrinsic microsomal clearance (CLᵢₙₜ) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that high metabolic stability was retained for nearly all compounds studied, with the sole exception being the 3,3-difluoroazetidine derivative, which displayed elevated clearance [1] . This positions the mono-fluorinated 3-fluoroazetidine-3-carbonitrile in the metabolically stable subset, whereas the frequently considered gem-difluoro alternative (3,3-difluoroazetidine) carries a documented metabolic liability.

Metabolic Stability Intrinsic Microsomal Clearance Fluorination Pattern ADME Optimization

Conformational Rigidity and Synthetic Versatility: Zero Rotatable Bonds with Dual Functionalization at a Single sp³ Center

3-Fluoroazetidine-3-carbonitrile possesses zero rotatable bonds (Fsp³ = 0.75) with both the fluorine and nitrile substituents anchored at the same tetrahedral C-3 carbon, creating a facially differentiated, rigid building block [1]. This contrasts with 3-(fluoromethyl)azetidine-3-carbonitrile (CAS 2411639-67-1), which introduces an additional methylene spacer rotatable bond, increasing conformational flexibility and altering the spatial relationship between the fluorinated moiety and the azetidine nitrogen . The zero-rotatable-bond architecture of the target compound maximizes conformational pre-organization, which can translate to reduced entropic penalties upon target binding in fragment-based and structure-based design campaigns.

Conformational Restriction Fragment-Based Drug Discovery Scaffold Diversity Synthetic Accessibility

Multi-Supplier Commercial Availability with Documented Purity Specifications of 95–98%

3-Fluoroazetidine-3-carbonitrile is commercially available from multiple reputable suppliers in both free base (CAS 2092368-50-6) and hydrochloride salt (CAS 2231676-20-1) forms, with catalog purities ranging from 95% (Enamine, ChemSpace catalog) to 98% (Leyan) [1] . The compound is offered from milligram to multi-gram scale (100 mg through 2.5 g from Enamine; 5 g through 500 g from Leyan), providing procurement flexibility across hit-to-lead and lead optimization stages [1] . An oxalic acid co-crystal form (CAS 2708280-62-8, 97% purity) is also cataloged by AChemBlock .

Chemical Procurement Building Block Supply Chain Purity Specification Medicinal Chemistry Sourcing

Procurement-Driven Application Scenarios for 3-Fluoroazetidine-3-carbonitrile in Scientific Research and Drug Discovery


Lead Optimization Programs Requiring Simultaneous pKₐ Depression and LogP Reduction Without Introducing Additional Rotatable Bonds

When a lead series requires reduced amine basicity to mitigate hERG or phospholipidosis risk while simultaneously lowering lipophilicity to improve solubility and metabolic stability, 3-fluoroazetidine-3-carbonitrile provides both properties in a single, zero-rotatable-bond building block. The C-3 fluorine atom depresses the conjugate acid pKₐ by ~2.5 units relative to unsubstituted azetidine [1], while the geminal nitrile contributes a computed LogP of −0.34—1.20 log units below the non-fluorinated azetidine-3-carbonitrile [2]—enabling simultaneous optimization of both parameters without the conformational flexibility penalty introduced by fluoromethyl or fluoroethyl homologs .

Dipeptidyl Peptidase IV (DPP IV) Inhibitor Scaffold Selection Favoring Chemical Stability Over Maximal Potency

In DPP IV drug discovery programs where compound integrity and assay reproducibility are prioritized over absolute potency, the 3-fluoroazetidine class offers sub-micromolar inhibition (<1 μM IC₅₀) without the internal cyclization and degradation liabilities that plague the more potent but chemically unstable 2-cyanoazetidine and 2-ketoazetidine warhead subseries [1]. The 3-fluoroazetidine-3-carbonitrile building block, bearing both the stability-conferring 3-fluoro substitution and a nitrile handle for further derivatization, is positioned as a chemically robust entry point for constructing N-substituted DPP IV screening libraries [2].

Fragment-Based Drug Discovery Requiring Highly Rigid, Low-Molecular-Weight, Polarity-Diverse Building Blocks

With a molecular weight of only 100.09 Da (free base), zero rotatable bonds, an Fsp³ value of 0.75, and computed LogP of −0.34, 3-fluoroazetidine-3-carbonitrile satisfies multiple fragment library design criteria: low molecular complexity, high three-dimensionality, and balanced polarity [1]. The co-localized fluorine and nitrile groups at C-3 create a facially differentiated electrostatic surface that can be exploited for specific polar interactions in protein binding sites, distinguishing it from flatter or more conformationally flexible azetidine fragments such as 3-(fluoromethyl)azetidine-3-carbonitrile [2].

Metabolic Stability-Driven Building Block Selection When the gem-Difluoro Analog Is Contraindicated

Systematic microsomal clearance profiling of fluorinated azetidine building blocks identified 3,3-difluoroazetidine as the sole metabolic stability outlier within the series, while mono-fluorinated azetidines uniformly retained high metabolic stability [1]. For medicinal chemistry teams needing to introduce fluorine-mediated property modulation without incurring the metabolic liability of the gem-difluoro analog, 3-fluoroazetidine-3-carbonitrile constitutes a predictable, low-risk alternative supported by class-level stability data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoroazetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.